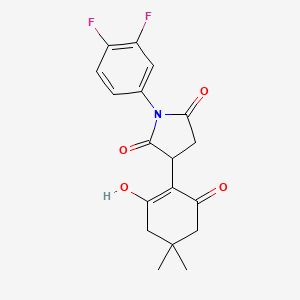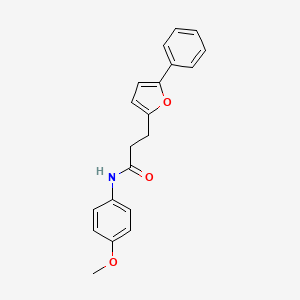![molecular formula C17H10F3N3S2 B11031496 4-Phenyl-2-[3-(2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole](/img/structure/B11031496.png)
4-Phenyl-2-[3-(2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-[3-(2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phenyl group, a thienyl group, a trifluoromethyl group, and a pyrazole ring, all connected to a thiazole core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-Phenyl-2-[3-(2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This step involves the reaction of a thienyl-substituted hydrazine with a trifluoromethyl ketone under acidic conditions to form the pyrazole ring.
Thiazole Formation: The pyrazole intermediate is then reacted with a phenyl-substituted thioamide under basic conditions to form the thiazole ring.
Final Assembly: The final step involves the coupling of the pyrazole-thiazole intermediate with a phenyl halide under palladium-catalyzed cross-coupling conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-Phenyl-2-[3-(2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thienyl positions, using reagents such as sodium hydride and alkyl halides.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents at the phenyl or thienyl positions.
Scientific Research Applications
4-Phenyl-2-[3-(2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new polymers and materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-[3-(2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole varies depending on its application. In biological systems, it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-Phenyl-2-[3-(2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-YL]-1,3-thiazole can be compared with other similar compounds, such as:
4-Phenyl-2-[3-(2-thienyl)-1H-pyrazol-1-YL]-1,3-thiazole: Lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.
4-Phenyl-2-[3-(2-thienyl)-5-methyl-1H-pyrazol-1-YL]-1,3-thiazole: Contains a methyl group instead of a trifluoromethyl group, which can affect its lipophilicity and pharmacokinetic properties.
4-Phenyl-2-[3-(2-thienyl)-5-chloro-1H-pyrazol-1-YL]-1,3-thiazole: Contains a chloro group, which may influence its chemical stability and reactivity.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can enhance the compound’s metabolic stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C17H10F3N3S2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-phenyl-2-[3-thiophen-2-yl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C17H10F3N3S2/c18-17(19,20)15-9-12(14-7-4-8-24-14)22-23(15)16-21-13(10-25-16)11-5-2-1-3-6-11/h1-10H |
InChI Key |
IRKYFPOPDGRYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11031419.png)
![1-[(4-methoxyphenyl)carbonyl]-11-methylspiro[4H-benzo[d]1,3-oxazaperhydroine-2,3'-indoline]-12-one](/img/structure/B11031426.png)

![4-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11031448.png)
![3-chloro-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)benzohydrazide](/img/structure/B11031459.png)

![tetramethyl 9'-methoxy-5',5'-dimethyl-6'-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031481.png)
![1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B11031493.png)



![1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11031510.png)
![2''-amino-8'-fluoro-6',7''-dimethyl-2',5''-dioxo-5',6'-dihydro-5''H-dispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',4''-pyrano[4,3-b]pyran]-3''-carbonitrile](/img/structure/B11031517.png)
![1-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine](/img/structure/B11031525.png)
